molecular formula C18H15N3S B12630191 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-4-carbonitrile CAS No. 919285-52-2

2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-4-carbonitrile

Cat. No.: B12630191
CAS No.: 919285-52-2
M. Wt: 305.4 g/mol
InChI Key: PLSKUQKYFCGUEQ-UHFFFAOYSA-N
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Description

2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-4-carbonitrile is an organic compound that belongs to the class of benzothiazole derivatives. This compound is known for its unique structural features, which include a benzothiazole ring fused with a phenyl group substituted with a dimethylamino group and a carbonitrile group. The compound exhibits interesting photophysical properties, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-4-carbonitrile typically involves the condensation of 2-aminobenzothiazole with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide in alkaline conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, the compound binds to amyloid fibrils, leading to a characteristic blue-shift in the emission spectrum and an increase in fluorescence intensity . This binding is facilitated by the compound’s planar structure and the presence of the dimethylamino group, which enhances its affinity for the fibrils.

Comparison with Similar Compounds

Properties

CAS No.

919285-52-2

Molecular Formula

C18H15N3S

Molecular Weight

305.4 g/mol

IUPAC Name

2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3-benzothiazole-4-carbonitrile

InChI

InChI=1S/C18H15N3S/c1-21(2)15-9-6-13(7-10-15)8-11-17-20-18-14(12-19)4-3-5-16(18)22-17/h3-11H,1-2H3

InChI Key

PLSKUQKYFCGUEQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3S2)C#N

Origin of Product

United States

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